4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone
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Overview
Description
4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a methyl group attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxy group followed by a series of reactions to introduce the benzyloxy and methyl groups. The final step often involves cyclization to form the isoindolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated compound.
Scientific Research Applications
4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but lacks the isoindolinone core.
4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the hydroxy and methyl groups on the isoindolinone core.
4-(Benzyloxy)-2-methylphenol: Similar but lacks the isoindolinone core and the hydroxy group.
Uniqueness
4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone is unique due to its specific combination of functional groups and the isoindolinone core. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
919800-49-0 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-4-phenylmethoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO3/c1-17-9-12-14(8-7-13(18)15(12)16(17)19)20-10-11-5-3-2-4-6-11/h2-8,18H,9-10H2,1H3 |
InChI Key |
LJCOCBOYXWVBGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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